Tyloxapol

Catalog No.
S596088
CAS No.
25301-02-4
M.F
(C17H30O4)n
M. Wt
280.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyloxapol

CAS Number

25301-02-4

Product Name

Tyloxapol

IUPAC Name

formaldehyde;oxirane;4-(2,4,4-trimethylpentan-2-yl)phenol

Molecular Formula

(C17H30O4)n

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C14H22O.C2H4O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2-3-1;1-2/h6-9,15H,10H2,1-5H3;1-2H2;1H2

InChI Key

GWJOFBXSBDVUMH-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1

Synonyms

4-(1,1,3,3-Tetramethylbutyl)phenol polymer with formaldehyde and oxirane; p-(1,1,3,3-Tetramethylbutyl)Phenol Polymer with Ethylene Oxide and Formaldehyde; Ethylene Oxide Polymer with Formaldehyde and p-(1,1,3,3-Tetramethylbutyl)phenol; Oxirane Polymer with Formaldehyde and 4-(1,1,3,3-tetramethylbutyl)phenol; Ethylene oxide-formaldehyde-4-(1,1,3,3-tetramethylbutyl)phenol copolymer; Ethylene oxide-formaldehyde-p-octylphenol Copolymer;

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1

Studying Lipid Metabolism and Metabolism-Related Diseases

Tyloxapol, a nonionic detergent, finds significant application in studying lipid metabolism and related diseases. Its ability to interact with lipids makes it a valuable tool for researchers investigating various aspects of this process [].

  • Estimating VLDL secretion rate: Tyloxapol injection in rats allows researchers to estimate the rate of Very Low-Density Lipoprotein (VLDL) secretion from the liver, a crucial step in understanding cholesterol transport and potential abnormalities [].
  • Investigating lipoprotein interactions: By surrounding lipoproteins, Tyloxapol helps researchers study their interactions and metabolic pathways. This information is valuable in understanding how different lipoproteins influence overall health [].
  • Inducing artificial hyperlipidemia: Researchers can use Tyloxapol to induce controlled hyperlipidemia, a condition of high blood cholesterol and triglycerides, in animal models. This allows them to study the effects of high cholesterol and develop potential treatment strategies [].

Drug Delivery and Formulation Studies

Beyond its role in studying lipid metabolism, Tyloxapol also holds promise in drug delivery and formulation research:

  • Niosome development: Tyloxapol can form microscopic spheres called niosomes, which act as carriers for delivering drugs. Researchers are exploring the use of Tyloxapol niosomes for targeted drug delivery and improved drug stability [].
  • Emulsifying agent: Tyloxapol's properties as a nonionic surfactant make it useful as an emulsifying agent in various pharmaceutical formulations, particularly for ophthalmic products [].

Tyloxapol is a nonionic liquid polymer belonging to the alkyl aryl polyether alcohol class []. Its exact origin is not well-defined, but it is commercially produced through a synthetic process. Tyloxapol holds significance in scientific research due to its surfactant properties and applications in various fields, including:

  • Drug Delivery: Tyloxapol is a key component in developing non-ionic surfactant-based liposomes (niosomes) used for targeted drug delivery systems.
  • Pulmonary Research: It is used to study the mechanisms by which surfactants can protect lung cells from damage caused by endotoxins [].
  • Metabolic Studies: Research explores the potential of tyloxapol to investigate metabolic pathways contributing to fatty acid accumulation in the liver [].

Molecular Structure Analysis

The precise molecular structure of tyloxapol is not fully characterized due to its polymeric nature. However, it is generally described as a branched chain with a hydrophobic alkyl aryl group at one end and a hydrophilic chain of polyether units at the other []. This structure grants tyloxapol its amphiphilic properties, meaning it has both water-loving (hydrophilic) and water-hating (hydrophobic) regions.


Chemical Reactions Analysis

  • Interaction with Mucus: Tyloxapol's surfactant properties allow it to disrupt the interactions between mucus components, leading to mucus thinning and easier removal [].

Physical And Chemical Properties Analysis

  • Appearance: Clear, viscous liquid [].
  • Melting Point: Not available due to its polymeric nature.
  • Boiling Point: Not available due to its polymeric nature.
  • Solubility: Soluble in water, alcohol, and chloroform [].
  • Cloud Point: 23 °C (aqueous solution) [].
  • Stability: Relatively stable under normal storage conditions [].

In the context of pulmonary secretions, tyloxapol acts as a surfactant. Surfactants lower the surface tension of liquids, allowing them to spread and mix more easily. In the lungs, tyloxapol reduces the surface tension of mucus, making it thinner and easier to clear by coughing or other airway clearance mechanisms [].

While generally considered safe for its intended use, potential safety concerns associated with tyloxapol include:

  • Mild Irritation: Inhalation or contact with skin or eyes may cause mild irritation [].
  • Potential Toxicity: Limited data is available on the systemic toxicity of tyloxapol, and further research is needed [].

Please Note:

  • The information on the synthesis of tyloxapol is not publicly available.
  • More data is needed to fully understand the potential systemic toxicity of tyloxapol.

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 87 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 86 of 87 companies with hazard statement code(s):;
H315 (98.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (48.84%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Surface-Active Agents

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05C - Expectorants, excl. combinations with cough suppressants
R05CA - Expectorants
R05CA01 - Tyloxapol

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

25301-02-4

Wikipedia

Tyloxapol

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types